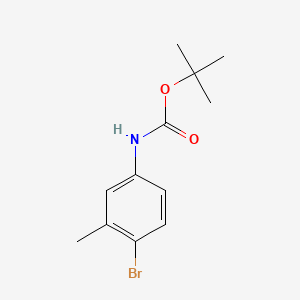

N-BOC-4-bromo-3-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromo-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPPMBXUPCAXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733097 | |

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654056-82-3 | |

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-BOC-4-bromo-3-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-BOC-4-bromo-3-methylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. This document details two primary synthetic routes for the precursor, 4-bromo-3-methylaniline, followed by a standardized protocol for its N-tert-butoxycarbonyl (BOC) protection. The information is compiled from established chemical literature and is intended to provide researchers with reliable and reproducible methodologies.

Synthesis of 4-bromo-3-methylaniline

The initial and crucial step is the synthesis of the aniline precursor, 4-bromo-3-methylaniline. Two effective methods are presented below, offering flexibility based on available starting materials and desired yield.

Method A: Regioselective Bromination of m-Toluidine

This approach involves the direct and regioselective bromination of 3-methylaniline (m-toluidine) to yield the desired product.

Experimental Protocol:

To a solution of m-toluidine (1 mmol) in acetonitrile (5 mL), o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) is added. The mixture is stirred at room temperature (20°C) for approximately 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (5/1) eluent. Upon completion, the reaction mixture is filtered, and the filtrate is transferred to a separatory funnel. It is then extracted with water (15 mL) and dichloromethane (20 mL). The organic layer is collected, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methylaniline.[1]

Method B: Reduction of 2-bromo-5-nitrotoluene

This alternative route involves the reduction of a nitro-substituted precursor, which typically results in a very high yield.

Experimental Protocol:

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in methanol (200 mL), activated Raney nickel (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours. After the reaction is complete, the mixture is filtered through Celite. The solvent is then evaporated under reduced pressure, and the residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid.[1]

Data Summary: Synthesis of 4-bromo-3-methylaniline

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| A | m-Toluidine | o-xylylene bis(triethylammonium tribromide) | Acetonitrile | 20 | 5 min | 95 |

| B | 2-bromo-5-nitrotoluene | Raney Nickel, H₂ gas | Methanol | Room Temp. | 3 h | 99 |

N-BOC Protection of 4-bromo-3-methylaniline

The second stage of the synthesis involves the protection of the amino group of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine functionality.

General Experimental Protocol:

A widely applicable and effective method for the N-BOC protection of anilines is presented below.[2]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 equivalent) and triethylamine (TEA) (3.0 equivalents) in a 2:1 v/v mixture of water (H₂O) and tetrahydrofuran (THF). Stir the mixture at room temperature for 5 minutes until all solids have dissolved.

-

Reaction: Cool the reaction flask to 0°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the solution in a single portion.

-

Stirring: Stir the reaction mixture at 0°C for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.

-

Work-up: Monitor the reaction's progress via TLC. Once the starting material is consumed, remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, N-BOC-4-bromo-3-methylaniline. For most applications, this procedure yields a product of high purity without the need for further purification.[2]

Data Summary: N-BOC Protection

| Substrate | Key Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| 4-bromo-3-methylaniline | (Boc)₂O, Triethylamine | H₂O/THF (2:1) | 0 to Room Temp. | 6 h | >90 (expected) |

Visualizing the Synthesis

To further clarify the chemical transformations and experimental workflow, the following diagrams are provided.

Caption: Chemical synthesis pathways to N-BOC-4-bromo-3-methylaniline.

Caption: Step-by-step experimental workflow for N-BOC protection.

References

synthesis of N-BOC-4-bromo-3-methylaniline from 4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-tert-butoxycarbonyl-4-bromo-3-methylaniline (N-BOC-4-bromo-3-methylaniline) from its precursor, 4-bromo-3-methylaniline. This transformation is a crucial step in multi-step organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules, where the protection of the amine functionality is essential. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed when desired.[1][2]

Reaction Overview

The synthesis involves the protection of the primary amine group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc-anhydride.

Chemical Equation:

Experimental Protocol

This section provides a detailed methodology for the synthesis of N-BOC-4-bromo-3-methylaniline.

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base to the solution. Triethylamine (1.2 eq) is a common choice. For reactions in aqueous conditions, sodium bicarbonate can be used.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction.[1][3]

-

Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the stirred reaction mixture at 0 °C (using an ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-BOC-4-bromo-3-methylaniline.

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Notes |

| 4-bromo-3-methylaniline | 1.0 | 1.86 g | Starting material.[4] |

| Di-tert-butyl dicarbonate | 1.1 | 2.40 g | The protecting agent.[1] |

| Triethylamine | 1.2 | 1.67 mL | A common organic base. |

| Dichloromethane (DCM) | - | 50 mL | A common solvent for this reaction. |

| Reaction Time | - | 2-12 hours | Monitor by TLC. |

| Reaction Temperature | - | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |

| Product | |||

| N-BOC-4-bromo-3-methylaniline | - | - | Expected Yield: >90% (after purification) |

| Appearance: Typically a white to off-white solid. | |||

| Molecular Formula: C₁₂H₁₆BrNO₂[5] | |||

| Molecular Weight: 286.16 g/mol |

Characterization Data

The structure of the synthesized N-BOC-4-bromo-3-methylaniline can be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl group protons (~1.5 ppm), a singlet for the methyl group protons (~2.3 ppm), and aromatic protons in the region of 7-8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the carbonyl of the Boc group (~152 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aromatic and methyl carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group is expected. The N-H stretch of the starting amine (~3300-3500 cm⁻¹) should be absent or significantly diminished.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of N-BOC-4-bromo-3-methylaniline.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-bromo-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6]

-

Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

-

Organic solvents are flammable and should be handled with care.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-BOC-4-bromo-3-methylaniline. Researchers should adapt the procedure as necessary based on the specific scale and available laboratory conditions, always adhering to safety best practices.

References

- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-3-methylaniline 97 6933-10-4 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-BOC-4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic N-H bond (protected as a carbamate) and a C-Br bond amenable to cross-coupling reactions, makes it a versatile building block for medicinal chemistry.

Core Chemical Properties

N-BOC-4-bromo-3-methylaniline is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1] |

| CAS Number | 654056-82-3 | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 105 - 109 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | While specific quantitative data is limited, N-BOC protected anilines generally exhibit slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Data Analysis

Detailed spectroscopic analysis is crucial for the characterization and quality control of N-BOC-4-bromo-3-methylaniline. Below is an analysis of its expected NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | d | 1H | Ar-H (ortho to NHBoc) |

| ~7.1-7.3 | dd | 1H | Ar-H (ortho to Br) |

| ~6.8-7.0 | d | 1H | Ar-H (ortho to CH₃) |

| ~6.5 | br s | 1H | NH |

| ~2.4 | s | 3H | Ar-CH ₃ |

| ~1.5 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | C =O (carbamate) |

| ~138-140 | Ar-C -NHBoc |

| ~132-134 | Ar-C -CH₃ |

| ~130-132 | Ar-C H |

| ~120-122 | Ar-C H |

| ~118-120 | Ar-C H |

| ~115-117 | Ar-C -Br |

| ~80-82 | -C (CH₃)₃ |

| ~28-29 | -C(C H₃)₃ |

| ~22-24 | Ar-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-BOC-4-bromo-3-methylaniline would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium | N-H stretch |

| ~2970-2980 | Medium-Strong | C-H stretch (aliphatic, t-butyl) |

| ~1700-1730 | Strong | C=O stretch (carbamate) |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1220-1250 & ~1150-1170 | Strong | C-O stretch (carbamate) |

| ~550-650 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of N-BOC-4-bromo-3-methylaniline

This protocol describes the protection of the amino group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-3-methylaniline (1.0 eq) in dichloromethane or tetrahydrofuran.

-

To the stirred solution, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

Technical Guide: N-BOC-4-bromo-3-methylaniline

CAS Number: 654056-82-3

Abstract

This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications. The guide includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate its use in a laboratory setting.

Chemical Identity and Properties

N-BOC-4-bromo-3-methylaniline is a protected aniline derivative. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the amine, which allows for selective reactions at other positions of the molecule, particularly the aryl bromide which is amenable to cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 654056-82-3 | N/A |

| Molecular Formula | C₁₂H₁₆BrNO₂ | N/A |

| Molecular Weight | 286.16 g/mol | N/A |

| Boiling Point | 297.3±33.0 °C (Predicted) | [1] |

| Density | 1.356±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.99±0.70 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The synthesis of N-BOC-4-bromo-3-methylaniline is typically achieved in a two-stage process: the synthesis of the precursor 4-bromo-3-methylaniline, followed by the protection of the amino group with a BOC anhydride.

Synthesis of 4-bromo-3-methylaniline (Precursor)

A common route for the synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor.

Experimental Protocol: Synthesis of 4-bromo-3-methylaniline

Materials:

-

1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol)

-

Methanol (200 mL)

-

Activated Raney nickel (0.4 g)

-

Celite

-

Hydrogen gas supply

Procedure:

-

To a suspension of 1-bromo-2-methyl-4-nitrobenzene in methanol, add activated Raney nickel.

-

Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.[2]

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dry the residue under vacuum to yield 4-bromo-3-methylaniline as a white solid (Expected yield: ~3.4 g, 99%).[2]

BOC Protection of 4-bromo-3-methylaniline

The protection of the amino group of 4-bromo-3-methylaniline is achieved using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-BOC-4-bromo-3-methylaniline

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

tert-Butyl methyl ether

-

0.1 N aqueous HCl

Procedure:

-

Dissolve 4-bromo-3-methylaniline (1.0 equivalent) in dry THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Allow the solution to warm to room temperature and stir overnight.

-

Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Extract the mixture with tert-butyl methyl ether (3 times).

-

Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by a saturated aqueous sodium bicarbonate solution.

-

Dry the organic phase with a drying agent (e.g., MgSO₄), filter, and remove the volatiles by rotary evaporation to yield the N-BOC-4-bromo-3-methylaniline product.

Caption: Synthesis workflow for N-BOC-4-bromo-3-methylaniline.

Applications in Research and Drug Development

N-BOC-4-bromo-3-methylaniline is a valuable building block in medicinal chemistry and organic synthesis. The BOC protecting group allows for the selective functionalization of the molecule. The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

The carbamate functional group can increase the biological activity and modulate the pharmacokinetic properties of molecules.[3] Carbamates are used in drug design to enhance stability and cell membrane permeability.[4] The BOC group, in particular, is widely used for the temporary protection of amino groups during the synthesis of complex molecules.

Caption: Role of N-BOC-4-bromo-3-methylaniline in API synthesis.

Analytical Data

Characterization of N-BOC-4-bromo-3-methylaniline is typically performed using standard analytical techniques.

| Analytical Method | Data |

| ¹H NMR | Spectra available.[5] |

| Mass Spectrometry | Spectra available.[5] |

| Infrared Spectroscopy | Spectra available.[5] |

Safety and Handling

For the precursor, 4-bromo-3-methylaniline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

N-BOC-4-bromo-3-methylaniline is a crucial intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, and its dual functionality allows for a wide range of chemical transformations. This guide provides essential information for the safe and effective use of this compound in a research and development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-BOC-4-broMo-3-Methylaniline(654056-82-3) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-BOC-4-bromo-3-methylaniline

This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the physicochemical properties of the compound and provides a detailed methodology for its synthesis.

Core Compound Data

N-BOC-4-bromo-3-methylaniline is a protected form of 4-bromo-3-methylaniline, where the amine functional group is masked with a tert-butoxycarbonyl (BOC) group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amino group.

| Property | Value | Reference |

| Molecular Weight | 286.16 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| CAS Number | 654056-82-3 | |

| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC=C1Br | [1] |

Synthesis of N-BOC-4-bromo-3-methylaniline

The synthesis of N-BOC-4-bromo-3-methylaniline is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-bromo-3-methylaniline, followed by the N-BOC protection of the amino group.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methylaniline from 2-bromo-5-nitrotoluene

This procedure outlines the reduction of a nitro group to an amine.

Materials:

-

2-bromo-5-nitrotoluene

-

Methanol (MeOH)

-

Activated Raney nickel

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) is prepared in 200 mL of methanol.

-

To this suspension, activated Raney nickel (0.4 g) is carefully added.

-

The mixture is then stirred under a hydrogen atmosphere (30 psi) for 3 hours.

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid (3.4 g, 99% yield)[2].

Step 2: N-BOC Protection of 4-bromo-3-methylaniline

This is a general and highly efficient method for the protection of anilines.

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))

Procedure:

-

Dissolve 4-bromo-3-methylaniline (1.0 mmol) in a suitable solvent such as Dichloromethane or Tetrahydrofuran.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents). For less nucleophilic anilines, a base like triethylamine can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like ethyl acetate.

-

The organic solution is washed sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to give the crude N-BOC-4-bromo-3-methylaniline[1].

-

If necessary, the product can be further purified by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of N-BOC-4-bromo-3-methylaniline.

Caption: Synthesis of N-BOC-4-bromo-3-methylaniline.

References

N-BOC-4-bromo-3-methylaniline: A Technical Guide to its Spectral Characteristics

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N-BOC-4-bromo-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a protected aniline derivative. The tert-butyloxycarbonyl (BOC) protecting group is instrumental in multi-step organic syntheses, preventing the unwanted reactivity of the amine functionality.

Molecular Formula: C₁₂H₁₆BrNO₂

Molecular Weight: 286.17 g/mol

Spectral Data Summary

The following tables summarize the expected and observed spectral data for N-BOC-4-bromo-3-methylaniline. Due to the limited availability of directly published complete spectra for this specific compound, data for the closely related analogue, tert-butyl (4-bromophenyl)carbamate, and the precursor, 4-bromo-3-methylaniline, are included for comparative analysis.

Table 1: ¹H NMR Spectral Data

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

| N-BOC-4-bromo-3-methylaniline (Expected) | -C(CH₃)₃ | ~1.5 | Singlet | - | CDCl₃ | General knowledge of BOC-protected anilines |

| Ar-H | ~7.0-7.5 | Multiplet | - | CDCl₃ | General knowledge of BOC-protected anilines | |

| -CH₃ | ~2.3 | Singlet | - | CDCl₃ | General knowledge of substituted anilines | |

| N-H | ~6.5 | Broad Singlet | - | CDCl₃ | General knowledge of BOC-protected anilines | |

| tert-butyl (4-bromophenyl)carbamate | -C(CH₃)₃ | 1.51 | Singlet | - | CDCl₃ | [1] |

| Ar-H | 7.39 (d), 7.25 (d) | Doublet | 8 | CDCl₃ | [1] | |

| N-H | 6.47 | Broad Singlet | - | CDCl₃ | [1] | |

| 4-bromo-3-methylaniline | -CH₃ | 2.28 | Singlet | - | CDCl₃ | [2] |

| -NH₂ | 3.39 | Broad Singlet | - | CDCl₃ | [2] | |

| Ar-H | 6.38 (d), 6.55 (s), 7.27 (d) | Doublet, Singlet, Doublet | 8 | CDCl₃ | [2] |

Table 2: ¹³C NMR Spectral Data

| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |

| N-BOC-4-bromo-3-methylaniline (Expected) | -C (CH₃)₃ | ~80 | CDCl₃ | General knowledge of BOC-protected anilines |

| -C(C H₃)₃ | ~28 | CDCl₃ | General knowledge of BOC-protected anilines | |

| C=O | ~153 | CDCl₃ | General knowledge of BOC-protected anilines | |

| Ar-C | ~115-140 | CDCl₃ | General knowledge of substituted anilines | |

| -CH₃ | ~20 | CDCl₃ | General knowledge of substituted anilines | |

| tert-butyl (4-bromophenyl)carbamate | -C (CH₃)₃ | 80.92 | CDCl₃ | [1] |

| -C(C H₃)₃ | 28.31 | CDCl₃ | [1] | |

| C=O | 152.50 | CDCl₃ | [1] | |

| Ar-C | 137.46, 131.89, 120.02, 115.43 | CDCl₃ | [1] |

Table 3: IR Spectral Data

| Compound | Functional Group | **Absorption Band (cm⁻¹) ** | Reference |

| N-BOC-4-bromo-3-methylaniline (Expected) | N-H Stretch | ~3400 | General knowledge of BOC-protected anilines |

| C-H Stretch (Aromatic) | ~3100-3000 | General knowledge of aromatic compounds | |

| C-H Stretch (Aliphatic) | ~2950-2850 | General knowledge of aliphatic compounds | |

| C=O Stretch (Amide I) | ~1700 | General knowledge of BOC-protected anilines | |

| N-H Bend (Amide II) | ~1520 | General knowledge of BOC-protected anilines | |

| C-Br Stretch | ~600-500 | General knowledge of organobromine compounds | |

| tert-butyl carbamate | N-H Stretch | 3439, 3336 | NIST WebBook |

| C=O Stretch | 1739 | NIST WebBook |

Table 4: Mass Spectrometry Data

| Compound | Ion | m/z (Expected) | Notes |

| N-BOC-4-bromo-3-methylaniline | [M]⁺ | 285/287 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |

| [M-C₄H₈]⁺ | 229/231 | Loss of isobutylene from the BOC group. | |

| [M-BOC]⁺ | 184/186 | Loss of the entire BOC group. | |

| [C₄H₉]⁺ | 57 | tert-butyl cation. |

Experimental Protocols

Synthesis of N-BOC-4-bromo-3-methylaniline

A general and widely used method for the N-BOC protection of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A base (e.g., Triethylamine (TEA) or Sodium Hydroxide) may be used to facilitate the reaction.

Procedure:

-

Dissolve 4-bromo-3-methylaniline in the chosen solvent.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).

-

If necessary, add the base to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N-BOC-4-bromo-3-methylaniline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required for a good quality spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause fragmentation, providing structural information, while ESI is more likely to show the molecular ion peak.

Conclusion

This technical guide provides a detailed compilation of the expected spectral data for N-BOC-4-bromo-3-methylaniline, supported by experimental protocols for its synthesis and spectral analysis. The provided data and methodologies will serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-BOC-4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and purification, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.45 | d | ~2.0 | 1H |

| H-5 | ~7.35 | d | ~8.5 | 1H |

| H-6 | ~7.10 | dd | ~8.5, 2.0 | 1H |

| NH | ~6.50 | s (broad) | - | 1H |

| CH₃ | ~2.40 | s | - | 3H |

| C(CH₃)₃ | ~1.52 | s | - | 9H |

Structural and Spectral Rationale

The N-BOC protecting group significantly influences the electronic environment of the aromatic ring. The electron-withdrawing nature of the carbamate is expected to deshield the aromatic protons, causing a downfield shift compared to the parent aniline. The bulky tert-butyl group will exist as a sharp singlet at approximately 1.52 ppm, integrating to nine protons, a characteristic feature of a BOC-protected amine.[1] The methyl group on the aromatic ring is anticipated to appear as a singlet around 2.40 ppm. The aromatic protons will exhibit a splitting pattern based on their coupling with neighboring protons.

Experimental Protocols

Synthesis of N-BOC-4-bromo-3-methylaniline

This protocol describes the synthesis of N-BOC-4-bromo-3-methylaniline from 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 equivalent) in anhydrous THF.

-

Add triethylamine or DIPEA (1.2 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure N-BOC-4-bromo-3-methylaniline.

¹H NMR Sample Preparation

Materials:

-

N-BOC-4-bromo-3-methylaniline

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of purified N-BOC-4-bromo-3-methylaniline in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

Visualization of Key Structures and Relationships

The following diagrams illustrate the molecular structure of N-BOC-4-bromo-3-methylaniline and the synthetic workflow.

Caption: Molecular structure of N-BOC-4-bromo-3-methylaniline.

Caption: Synthetic workflow for N-BOC-4-bromo-3-methylaniline.

References

An In-Depth Technical Guide to the 13C NMR Analysis of N-BOC-4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of N-BOC-4-bromo-3-methylaniline. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted 13C NMR data, detailed experimental protocols, and visual representations of the analytical workflow and the electronic effects influencing the chemical shifts.

Predicted 13C NMR Data

The table below summarizes the experimental 13C NMR data for 4-bromo-3-methylaniline and the predicted data for its N-BOC protected form.

| Carbon Atom | 4-bromo-3-methylaniline (Experimental, δ ppm) | N-BOC-4-bromo-3-methylaniline (Predicted, δ ppm) |

| C-1 (C-NHBOC) | ~145 | ~138-142 |

| C-2 | ~115 | ~118-122 |

| C-3 (C-CH3) | ~139 | ~139-141 |

| C-4 (C-Br) | ~110 | ~112-116 |

| C-5 | ~130 | ~130-132 |

| C-6 | ~120 | ~123-127 |

| -CH3 | ~23 | ~23 |

| BOC (C=O) | - | ~152-154 |

| BOC (C(CH3)3) | - | ~80-82 |

| BOC (-CH3) | - | ~28 |

Note: Experimental data for 4-bromo-3-methylaniline is sourced from publicly available spectral databases. Predicted shifts are estimated based on known substituent effects and data from similar N-BOC protected aniline derivatives.

Experimental Protocols

The following is a detailed methodology for obtaining the 13C NMR spectrum of N-BOC-4-bromo-3-methylaniline.

N-BOC Protection of 4-bromo-3-methylaniline

Materials:

-

4-bromo-3-methylaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-3-methylaniline (1.0 eq) in the chosen organic solvent.

-

Add the base (1.1-1.5 eq) to the solution.

-

Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture, which may be cooled in an ice bath to control any exothermic reaction.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-BOC-4-bromo-3-methylaniline.

-

Purify the crude product by column chromatography on silica gel if necessary.

13C NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified N-BOC-4-bromo-3-methylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 300, 400, or 500 MHz NMR spectrometer.

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc).

-

Temperature: 298 K (25 °C).

-

Relaxation Delay (d1): 2-5 seconds (a longer delay is necessary for quaternary carbons).

-

Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): Approximately 200-250 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for chemical shift referencing.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of N-BOC-4-bromo-3-methylaniline, from the synthesis of the compound to the final data analysis.

Substituent Effects on 13C NMR Chemical Shifts

This diagram illustrates the electronic influence of the bromo, methyl, and N-BOC substituents on the aromatic ring of N-BOC-4-bromo-3-methylaniline, which in turn affects the 13C NMR chemical shifts. Electron-donating groups (EDG) tend to shield the aromatic carbons (upfield shift), while electron-withdrawing groups (EWG) deshield them (downfield shift).

Technical Guide: Physical Properties of N-BOC-4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-BOC-4-bromo-3-methylaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a solid organic compound. While specific experimental data for some of its physical properties are not widely published, the following table summarizes the available information. For comparative purposes, data for the parent compound, 4-bromo-3-methylaniline, is also included.

| Property | N-BOC-4-bromo-3-methylaniline | 4-bromo-3-methylaniline (for comparison) |

| CAS Number | 654056-82-3[1] | 6933-10-4 |

| Molecular Formula | C12H16BrNO2[1] | C7H8BrN |

| Molecular Weight | 286.16 g/mol | 186.05 g/mol |

| Appearance | Solid (predicted) | Off-white to beige to light brown powder |

| Melting Point | Data not available | 80-82 °C |

| Boiling Point | Data not available | 240 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) (predicted) | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of solid organic compounds like N-BOC-4-bromo-3-methylaniline.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be ground)

-

The sample of N-BOC-4-bromo-3-methylaniline

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.

-

Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or micropipettes

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

The sample of N-BOC-4-bromo-3-methylaniline

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with common polar and non-polar solvents.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility. Allow the solution to cool to observe if precipitation occurs.

-

Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthesis and Characterization Workflow

The following diagram illustrates a typical logical workflow for the synthesis and subsequent characterization of N-BOC-4-bromo-3-methylaniline. This process is fundamental in ensuring the identity and purity of the synthesized compound for its use in further research and development.

Caption: Synthesis and Characterization Workflow for N-BOC-4-bromo-3-methylaniline.

References

An In-depth Technical Guide to the Reactivity and Stability of N-BOC-4-bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and its stability under various conditions. Detailed experimental protocols and reaction mechanisms are presented to aid in its effective utilization in research and drug development.

Chemical Properties and Stability

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, possesses a chemical structure amenable to a variety of chemical transformations. The stability of this compound is crucial for its storage and handling in a laboratory setting.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| Appearance | Solid |

Stability Profile:

The stability of N-BOC-4-bromo-3-methylaniline is largely dictated by the lability of the tert-butyloxycarbonyl (BOC) protecting group and the inherent properties of the substituted aniline core.

-

Acidic Stability: The BOC group is highly sensitive to acidic conditions and can be readily cleaved to yield the corresponding aniline. This is a standard deprotection strategy in organic synthesis.

-

Basic Stability: The BOC protecting group is generally stable under basic conditions, allowing for reactions to be carried out in the presence of non-nucleophilic bases.[1]

-

Photostability: While specific photostability studies on this compound are not extensively documented, substituted anilines can be susceptible to photodegradation. It is advisable to store the compound in a light-protected environment.

Storage Recommendations:

For optimal stability, N-BOC-4-bromo-3-methylaniline should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Inert atmosphere storage is recommended to prevent potential degradation.

Reactivity and Synthetic Applications

The synthetic utility of N-BOC-4-bromo-3-methylaniline stems from the presence of two key reactive sites: the aryl bromide and the BOC-protected amino group. The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The BOC group, while serving as a protecting group, can be readily removed to liberate the free amine for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. N-BOC-4-bromo-3-methylaniline can be coupled with a variety of boronic acids and their derivatives in the presence of a palladium catalyst and a base. While specific yield data for a wide range of coupling partners with N-BOC-4-bromo-3-methylaniline is not available in a consolidated format, studies on similar unprotected ortho-bromoanilines have shown good to excellent yields with various boronic esters.[2]

General Reaction Scheme:

Typical Reaction Conditions for Analogous Substrates:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | Good | [3] |

| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | up to 95 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add N-BOC-4-bromo-3-methylaniline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., dioxane/water mixture).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. N-BOC-4-bromo-3-methylaniline can serve as the aryl halide component in this reaction, enabling the synthesis of various substituted anilines. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine coupling partner.[4][5]

General Reaction Scheme:

Typical Reaction Conditions for Analogous Substrates:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | [6] |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | - | >90 | [5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

-

Add N-BOC-4-bromo-3-methylaniline and the amine coupling partner.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and perform a suitable workup, which may involve filtration through celite and extraction.

-

Purify the product by column chromatography.

N-BOC Deprotection

The BOC group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.

General Reaction Scheme:

Common Deprotection Reagents:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane or methanol

Experimental Protocol: General Procedure for N-BOC Deprotection

-

Dissolve N-BOC-4-bromo-3-methylaniline in a suitable solvent (e.g., DCM).

-

Add the acidic reagent (e.g., TFA) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected aniline.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

N-BOC-4-bromo-3-methylaniline is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to a wide array of complex molecules. Understanding its stability profile is essential for its proper handling and for designing robust synthetic strategies. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical intermediate in their synthetic endeavors. Further research to quantify the reactivity and stability of this specific compound would be beneficial to the scientific community.

References

- 1. reddit.com [reddit.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

N-BOC-4-bromo-3-methylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-BOC-4-bromo-3-methylaniline. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar molecules, including 4-bromo-3-methylaniline and other N-BOC protected bromo-anilines. The N-tert-butoxycarbonyl (BOC) protecting group generally reduces the reactivity and toxicity of the parent amine; however, caution is still warranted.

Hazard Identification and Classification

N-BOC-4-bromo-3-methylaniline is anticipated to be a hazardous substance. Based on the hazard profile of its parent compound, 4-bromo-3-methylaniline, and other related structures, the following GHS classifications are likely applicable.

Table 1: Postulated GHS Hazard Classifications

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3: May cause respiratory irritation. |

Note: These classifications are inferred from structurally related compounds and should be treated as a precautionary guideline.

Physical and Chemical Properties

While experimental data for N-BOC-4-bromo-3-methylaniline is limited, the following table summarizes key physical and chemical properties based on available information for the parent compound and general characteristics of N-BOC protected anilines.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Boiling Point | Not available (Parent: 240 °C) |

| Melting Point | Not available (Parent: 80-82 °C) |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended. |

Experimental Protocol: Donning and Doffing PPE

Objective: To ensure proper protection and prevent contamination when handling N-BOC-4-bromo-3-methylaniline.

Materials:

-

Safety glasses or goggles

-

Nitrile gloves

-

Lab coat

Procedure:

-

Donning:

-

Put on the lab coat and ensure it is fully buttoned.

-

Put on safety glasses or goggles.

-

Wash and dry hands thoroughly.

-

Put on the first glove.

-

With the gloved hand, put on the second glove, ensuring the cuff of the glove is over the cuff of the lab coat sleeve.

-

-

Doffing:

-

Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

-

Remove the lab coat by rolling it outwards and away from the body.

-

Remove safety glasses or goggles.

-

Wash hands thoroughly with soap and water.

-

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Experimental Protocol: Safe Weighing of N-BOC-4-bromo-3-methylaniline

Objective: To accurately weigh the solid compound while minimizing exposure.

Materials:

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

N-BOC-4-bromo-3-methylaniline in a sealed container

-

Appropriate PPE

Procedure:

-

Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.

-

Don the appropriate PPE.

-

Place a clean weighing paper or boat on the balance pan and tare the balance.

-

Carefully open the container of N-BOC-4-bromo-3-methylaniline inside a chemical fume hood.

-

Using a clean spatula, transfer the desired amount of solid to the weighing paper. Avoid generating dust.

-

Record the weight.

-

Securely close the container of N-BOC-4-bromo-3-methylaniline.

-

Clean the spatula and any contaminated surfaces.

-

Dispose of contaminated weighing paper and gloves in the designated chemical waste.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In case of exposure, immediate and appropriate action is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N-BOC-4-bromo-3-methylaniline from receipt to disposal.

Caption: Logical workflow for the safe handling of N-BOC-4-bromo-3-methylaniline.

Disposal Considerations

Dispose of N-BOC-4-bromo-3-methylaniline and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and have access to and be familiar with the specific SDS for any chemical they are handling. Always perform a thorough risk assessment before beginning any new experimental procedure.

Methodological & Application

The Strategic Utility of N-BOC-4-bromo-3-methylaniline in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Versatility of a Key Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. N-tert-butoxycarbonyl-4-bromo-3-methylaniline, hereafter referred to as N-BOC-4-bromo-3-methylaniline, has emerged as a highly versatile and valuable building block. Its unique structural features—a protected aniline, a strategically positioned methyl group, and a reactive aryl bromide—offer a trifecta of synthetic handles that can be manipulated with a high degree of precision.[1]

The tert-butoxycarbonyl (BOC) protecting group serves a dual purpose. It deactivates the aniline nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the aromatic ring. Furthermore, the BOC group can be readily removed under acidic conditions, unmasking the aniline for subsequent transformations. The methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final molecule. However, it is the bromo substituent that truly unlocks the synthetic potential of this reagent, rendering it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]

This comprehensive guide provides detailed application notes and protocols for the use of N-BOC-4-bromo-3-methylaniline in key organic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of N-BOC-4-bromo-3-methylaniline is essential for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 639520-70-0 | [2] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [2] |

| Molecular Weight | 286.16 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 80-82 °C | |

| Boiling Point | 240 °C (of 4-bromo-3-methylaniline) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Safety and Handling: N-BOC-4-bromo-3-methylaniline should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide makes N-BOC-4-bromo-3-methylaniline an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[4][5] In this reaction, the aryl bromide of N-BOC-4-bromo-3-methylaniline is coupled with an organoboron reagent, typically a boronic acid or a boronate ester.[6]

Figure 1. Workflow for the Suzuki-Miyaura Coupling of N-BOC-4-bromo-3-methylaniline.

Detailed Protocol: Suzuki-Miyaura Coupling of N-BOC-4-bromo-3-methylaniline with Phenylboronic Acid

Materials:

-

N-BOC-4-bromo-3-methylaniline (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask, add N-BOC-4-bromo-3-methylaniline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The mixture should be sparged with the inert gas for 15-20 minutes to ensure deoxygenation.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction yield and purity. For sterically hindered substrates, more sophisticated ligands such as SPhos or XPhos may be required. The water in the solvent mixture is crucial for the transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[7] This reaction is particularly valuable in drug discovery, as the aniline and its derivatives are common pharmacophores.[8] Using N-BOC-4-bromo-3-methylaniline, a variety of primary and secondary amines can be coupled to introduce diverse functionalities.

Figure 2. General scheme for the Buchwald-Hartwig Amination using N-BOC-4-bromo-3-methylaniline.

Detailed Protocol: Buchwald-Hartwig Amination of N-BOC-4-bromo-3-methylaniline with Morpholine

Materials:

-

N-BOC-4-bromo-3-methylaniline (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

In a glovebox or under a stream of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.

-

In a separate vial, dissolve N-BOC-4-bromo-3-methylaniline, Pd₂(dba)₃, and XPhos in anhydrous toluene.

-

Add this solution to the Schlenk tube containing the base.

-

Add morpholine to the reaction mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.[9][10]

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Buchwald-Hartwig amination.[10] The use of a strong, non-nucleophilic base like NaOt-Bu is critical for the deprotonation of the amine and the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like XPhos is often necessary for the efficient coupling of aryl bromides.[11]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] This reaction is instrumental in the synthesis of conjugated enynes, which are important precursors for a variety of organic materials and complex molecules.[14]

Figure 3. Key components of the Sonogashira Coupling reaction with N-BOC-4-bromo-3-methylaniline.

Detailed Protocol: Sonogashira Coupling of N-BOC-4-bromo-3-methylaniline with Phenylacetylene

Materials:

-

N-BOC-4-bromo-3-methylaniline (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add N-BOC-4-bromo-3-methylaniline, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the alkynylated aniline derivative.[15][16]

Causality in Experimental Choices: The use of a copper(I) co-catalyst is a hallmark of the traditional Sonogashira coupling. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base not only scavenges the HX by-product but also serves as the solvent in some cases.

Application in the Synthesis of Heterocyclic Compounds: The Gateway to Carbazoles

N-BOC-4-bromo-3-methylaniline is a valuable precursor for the synthesis of complex heterocyclic structures, most notably carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with significant biological activity and interesting photophysical properties.[17][18]

A common strategy for carbazole synthesis involves an initial palladium-catalyzed cross-coupling reaction to form a biaryl amine, followed by an intramolecular cyclization.

Figure 4. Synthetic pathway to carbazoles from N-BOC-4-bromo-3-methylaniline.

The intramolecular cyclization can be achieved through various methods, including palladium-catalyzed C-H activation or other oxidative cyclization conditions.[19] The BOC group can be removed before or after the cyclization, depending on the desired final product and the stability of the intermediates.

Role in Drug Discovery: A Building Block for Kinase Inhibitors